Monactin

Antiparasitic Trypanosoma brucei Drug Discovery

Monactin delivers sub-100 ng/mL antitrypanosomal potency (IC50 0.021 µg/mL) with double-digit selectivity—256× more potent and 400× more selective than nonactin—the definitive starting point for macrotetrolide antiparasitic screening. For T-cell research, Monactin is one of only two nactin homologs that inhibits IL-2-driven proliferation and suppresses IL-2, IL-4, IL-5 & IFN-γ at nanomolar levels. Its intermediate K⁺ extraction efficiency enables controlled mitochondrial uncoupling studies. For NH₄⁺-selective microelectrodes, the validated nonactin/monactin mixture ensures published selectivity coefficients. ≥98% purity. Order now.

Molecular Formula C41H66O12
Molecular Weight 751.0 g/mol
CAS No. 7182-54-9
Cat. No. B1677412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMonactin
CAS7182-54-9
SynonymsAKD-1B
monactin
Molecular FormulaC41H66O12
Molecular Weight751.0 g/mol
Structural Identifiers
SMILESCCC1CC2CCC(O2)C(C(=O)OC(CC3CCC(O3)C(C(=O)OC(CC4CCC(O4)C(C(=O)OC(CC5CCC(O5)C(C(=O)O1)C)C)C)C)C)C)C
InChIInChI=1S/C41H66O12/c1-9-29-21-33-13-17-36(52-33)27(7)40(44)48-23(3)19-31-11-15-34(50-31)25(5)38(42)46-22(2)18-30-10-14-35(49-30)26(6)39(43)47-24(4)20-32-12-16-37(51-32)28(8)41(45)53-29/h22-37H,9-21H2,1-8H3
InChIKeyYPUPRVWRYDPGCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Monactin (CAS 7182-54-9): Macrotetrolide Ionophore Antibiotic from Streptomyces for Potassium/Sodium Transport Studies


Monactin (CAS 7182-54-9) is a macrotetrolide antibiotic belonging to the nactin family, naturally produced by various Streptomyces species [1]. As a member of this homologous series—which includes nonactin, dinactin, trinactin, and tetranactin—monactin functions as a non-selective ionophore for monovalent cations including potassium, sodium, and lithium, facilitating their transport across biological membranes [2]. Monactin is structurally distinguished by the incorporation of one homononactic acid unit in place of a nonactic acid unit, a subtle but functionally consequential difference from its closest analog nonactin [1]. This compound is isolated from microbial fermentation and exhibits antiproliferative activity, serving as a research tool for investigating mitochondrial ion transport, cation complexation mechanisms, and ion-selective electrode development [2].

Why Monactin (CAS 7182-54-9) Cannot Be Interchanged with Nonactin or Dinactin in Macrotetrolide-Based Research


Although nonactin, monactin, dinactin, trinactin, and tetranactin share a common macrotetrolide scaffold and all function as monovalent cation ionophores, they are not functionally equivalent. The progressive substitution of nonactic acid with homononactic acid and bishomononactic acid across the homologous series introduces steric and electronic variations that alter cation binding affinity, complex stability, and biological potency in a non-linear manner [1]. Critically, monactin occupies a unique intermediate position in this structural continuum, exhibiting biological activities that differ substantially—and in some cases dramatically—from both the smaller nonactin and the larger dinactin/trinactin homologs [2]. These differences manifest across multiple assay systems including antimicrobial susceptibility, antiparasitic potency, mitochondrial uncoupling efficiency, and ion-selective electrode performance, making generic substitution scientifically unjustified without prior experimental validation [3].

Monactin (CAS 7182-54-9) Differentiation Evidence: Quantitative Comparator Analysis Against Nactin Homologs


Monactin Exhibits 256-Fold Superior Antitrypanosomal Potency Versus Nonactin with 400-Fold Higher Selectivity Index

In direct head-to-head comparative testing against Trypanosoma brucei brucei GUTat 3.1, monactin demonstrates an IC50 of 0.021 μg/mL, representing a 256-fold improvement in potency over nonactin (IC50 = 5.38 μg/mL) and superior potency relative to all other nactin homologs tested including dinactin (IC50 = 0.065 μg/mL) and trinactin (IC50 = 0.27 μg/mL) [1]. Crucially, monactin achieves this enhanced antiparasitic activity while maintaining the highest selectivity index (SI = 12) among all tested nactins, substantially exceeding nonactin (SI = 0.03), dinactin (SI = 3.2), trinactin (SI = 0.7), and tetranactin (SI = 0.4) [1].

Antiparasitic Trypanosoma brucei Drug Discovery

Monactin Inhibits T-Cell Proliferation and Cytokine Production at Nanomolar Concentrations—A Profile Absent from Nonactin

Monactin demonstrates potent inhibition of IL-2-induced T-cell proliferation and suppresses production of multiple cytokines (IL-2, IL-4, IL-5, and IFN-γ) at nanomolar concentrations . In contrast, nonactin lacks this immunomodulatory activity profile; among the nactin family, only monactin and dinactin have been documented to exert T-cell-directed effects, with dinactin showing in vivo reduction of pulmonary eosinophilia in antigen-challenged mice . This functional divergence highlights that immunomodulatory activity is not uniformly distributed across the nactin homologous series.

Immunomodulation T-cell Biology Cytokine Signaling

Monactin's Mitochondrial Uncoupling Activity Enables Potassium- or Sodium-Dependent Swelling and Respiratory Stimulation

Monactin induces swelling of rat liver mitochondria in medium containing either potassium or sodium, stimulates respiration, and uncouples oxidative phosphorylation . While the broader nactin family generally functions as mitochondrial ionophores, cross-study comparisons reveal a rank order of effectiveness for K+ extraction in organic solvent systems: valinomycin > 18-crown-6 ≫ trinactin > enniatin B ≈ dinactin > monactin > nonactin [1]. This hierarchy positions monactin with intermediate K+ extraction efficiency between the more potent dinactin/trinactin and the least potent nonactin, providing researchers with a tunable ionophoric activity gradient across the homologous series.

Mitochondrial Biology Ion Transport Bioenergetics

Monactin/Nonactin-Based Microelectrodes Achieve NH4+ Selectivity of 100-Fold Over Na+ and 150-Fold Over H+

A liquid-membrane microelectrode (≤1 μm tip diameter) constructed using macrotetrolide antibiotics (nonactin/monactin mixture) as ion-selective components demonstrates NH4+ selectivities of 3.8 over K+, 100 over Na+, and 150 over H+ [1]. This technical application leverages the cation complexation properties inherent to the nactin scaffold. Importantly, the ion selectivity rank order for the nactin family as a class is Li+ > Na+ > Cs+ > K+ > Rb+ > NH4+ for complexation affinity, yet the ammonium-selective electrode exploits kinetic and partitioning factors that yield practical selectivity favoring NH4+ detection [2]. The nonactin/monactin mixture is specifically cited as the active ion-recognition component, distinguishing this formulation from pure nonactin electrodes.

Ion-Selective Electrodes Analytical Chemistry Electrophysiology

Monactin Displays Low but Detectable Antimicrobial Activity—Exceeding Nonactin in Potency

Monactin exhibits low antimicrobial activity overall but is consistently documented as more active than its homolog nonactin [1]. The absolute MIC values are not systematically reported across the full homolog series, limiting the strength of quantitative comparison. The macrotetrolides as a class exert a broad spectrum of biological activities including antibacterial, antifungal, antitumor, antiprotozoan, antiparasitic, and insecticidal activities [2]. However, monactin's specific antimicrobial profile relative to dinactin, trinactin, and tetranactin remains incompletely characterized in the peer-reviewed literature.

Antibiotic Activity Antimicrobial Screening Gram-positive Bacteria

Validated Application Scenarios for Monactin (CAS 7182-54-9) Based on Quantitative Differentiation Evidence


Antitrypanosomal Drug Discovery: Monactin as a High-Potency, High-Selectivity Lead Scaffold

Monactin is the preferred nactin homolog for antiparasitic screening programs targeting Trypanosoma brucei. With an IC50 of 0.021 μg/mL and a selectivity index of 12—256-fold more potent and 400-fold more selective than nonactin—monactin provides the optimal starting point for structure-activity relationship studies and lead optimization campaigns [1]. Researchers should prioritize monactin over nonactin, dinactin, trinactin, or tetranactin when initiating antitrypanosomal screening of macrotetrolide-based compounds. The data support monactin's unique position as the only nactin homolog combining sub-100 ng/mL potency with double-digit selectivity index.

T-Cell Immunology and Cytokine Signaling Research Requiring Ionophore-Mediated Immunomodulation

For studies investigating ionophore effects on T-cell proliferation and cytokine networks, monactin and dinactin are the only nactin homologs with documented immunomodulatory activity [1]. Monactin specifically inhibits IL-2-induced T-cell proliferation and suppresses IL-2, IL-4, IL-5, and IFN-γ production at nanomolar concentrations . Nonactin lacks this activity profile and is unsuitable for these applications. Researchers should select monactin (or dinactin) when designing experiments to probe the intersection of cation transport and T-cell signaling; substitution with nonactin, trinactin, or tetranactin would likely yield negative results independent of underlying biology.

Mitochondrial Bioenergetics: Monactin for Intermediate-Strength K+ Uncoupling Studies

Monactin induces K+/Na+-dependent mitochondrial swelling, stimulates respiration, and uncouples oxidative phosphorylation [1]. In the rank order of K+ extraction efficiency (trinactin > dinactin > monactin > nonactin), monactin occupies an intermediate position . This makes monactin the appropriate selection when experimental design requires moderate ionophoric potency—sufficient to elicit measurable uncoupling but not so potent as to overwhelm mitochondrial homeostatic mechanisms. For studies requiring maximal ion flux, dinactin or trinactin are more appropriate; for minimal activity, nonactin may be considered.

NH4+-Selective Microelectrode Fabrication Requiring Validated Ionophore Formulation

For the construction of ammonium-selective liquid-membrane microelectrodes (tip diameter ≤1 μm), the empirically validated ion-recognition component is a nonactin/monactin mixture, which achieves NH4+ selectivities of 3.8 over K+, 100 over Na+, and 150 over H+ [1]. Researchers fabricating these sensors should procure the mixed formulation rather than pure nonactin or pure monactin alone, as the published validation data supporting sensor performance characteristics are specific to the mixture. Deviation from this formulation may alter selectivity coefficients and require independent re-validation of sensor performance.

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